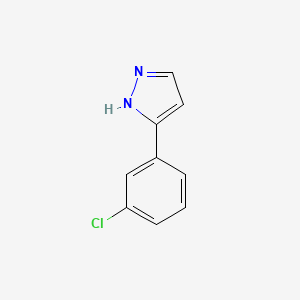

5-(3-chlorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its synthetic accessibility and drug-like properties. bohrium.com This five-membered aromatic ring can act as a bioisosteric replacement for other rings, enhancing pharmacological activity and improving physicochemical properties like lipophilicity and water solubility. nih.gov The two nitrogen atoms in the pyrazole ring are key to its chemical behavior; one is a "pyrrole-like" nitrogen whose lone pair of electrons contributes to the aromatic system, while the other is a "pyridine-like" nitrogen with a non-conjugated lone pair, allowing it to react with both acids and bases. mdpi.com

This unique electronic configuration facilitates various interactions with biological targets. nih.gov Consequently, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. nih.govresearchgate.netmdpi.comglobalresearchonline.net Several blockbuster drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the scaffold's importance in modern medicine. tandfonline.comnih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory nih.govnih.gov |

| Sildenafil | Erectile Dysfunction tandfonline.comnih.gov |

| Ruxolitinib | Anticancer tandfonline.combohrium.comglobalresearchonline.net |

| Axitinib | Anticancer tandfonline.com |

| Niraparib | Anticancer tandfonline.com |

| Baricitinib | Rheumatoid Arthritis, Alopecia, COVID-19 nih.gov |

| Lenacapavir | HIV tandfonline.comnih.gov |

| Zavegepant | Migraine nih.gov |

Overview of Chlorophenyl-Substituted Pyrazole Derivatives in Research

The introduction of a chlorophenyl group onto the pyrazole scaffold can significantly influence the resulting molecule's biological activity. The position of the chlorine atom on the phenyl ring is crucial, as it can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.

Research has shown that chlorophenyl-substituted pyrazole derivatives exhibit a range of pharmacological effects. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to have potential as kinase inhibitors and for their anti-glioma activity. tandfonline.comnih.gov Specifically, compound 4j from this series demonstrated inhibitory activity against AKT2/PKBβ, a key enzyme in glioma oncogenic pathways. tandfonline.comnih.gov

Furthermore, studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have revealed promising antifungal and antitubercular activities. worktribe.comrsc.org Some of these compounds showed significant efficacy against pathogenic fungal strains and Mycobacterium tuberculosis. worktribe.comrsc.org The synthesis of 3-(4-chlorophenyl)-1H-pyrazole itself is a key step in creating these more complex derivatives, often starting from 4-chlorobenzaldehyde (B46862) and hydrazine (B178648). ontosight.ai

In other research, chlorophenyl-substituted pyrazolone (B3327878) derivatives have been investigated for their antimicrobial and anticancer properties. bibliotekanauki.plresearchgate.neticm.edu.pl The presence of chlorophenyl groups was found to enhance the lipophilicity of these compounds, facilitating their penetration of cell membranes and contributing to their biological effects. bibliotekanauki.plresearchgate.net

Table 2: Investigated Biological Activities of Chlorophenyl-Substituted Pyrazole Derivatives

| Derivative Class | Investigated Biological Activity | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Kinase inhibition, Anti-glioma | tandfonline.comnih.gov |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular | worktribe.comrsc.org |

| Chlorophenyl-substituted pyrazolone derivatives | Antimicrobial, Anticancer | bibliotekanauki.plresearchgate.net |

| 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | Antibacterial | mdpi.com |

| 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile | Acetylcholinesterase inhibition | researchgate.net |

Research Trajectory and Future Perspectives for 5-(3-chlorophenyl)-1H-pyrazole Analogs

The future of research into this compound and its analogs appears promising, with several avenues for exploration. The metabolic stability of the pyrazole nucleus makes it an attractive foundation for the development of new therapeutic agents. nih.gov

One key area of future research will likely focus on structure-activity relationship (SAR) studies. By systematically modifying the substituents on both the pyrazole and phenyl rings, researchers can fine-tune the biological activity of these compounds to enhance potency and selectivity for specific targets. researchgate.net Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in rationally designing novel analogs. researchgate.net

The development of new synthetic methodologies will also play a crucial role. More efficient and environmentally friendly "green chemistry" approaches to synthesizing pyrazole derivatives are an active area of investigation. mdpi.com This includes the use of novel catalysts and solvent systems to improve reaction yields and reduce waste.

Furthermore, the exploration of fused pyrazole systems, where the pyrazole ring is combined with other heterocyclic moieties, could lead to the discovery of compounds with novel pharmacological profiles. mdpi.com The hybridization of the pyrazole scaffold with other known bioactive fragments is a strategy that may yield compounds with enhanced potency and a broader spectrum of activity. mdpi.com As our understanding of the biological roles of various enzymes and receptors deepens, so too will the opportunities to design targeted pyrazole-based therapies for a wide range of diseases. nih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSUEDJQQWSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370955 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-69-5 | |

| Record name | 3-(3-Chlorophenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 3 Chlorophenyl 1h Pyrazole and Its Analogs

Established Synthetic Routes for Pyrazole (B372694) Core Structures

The synthesis of the pyrazole nucleus is a well-documented field with several reliable and versatile methods. These strategies primarily rely on the construction of the five-membered ring through the reaction of precursors that provide the necessary carbon and nitrogen atoms.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent the most classical and widely employed method for pyrazole synthesis. beilstein-journals.orgnih.gov This approach involves the reaction of a hydrazine derivative, which serves as the N-N component, with a 1,3-dielectrophilic species, which forms the C-C-C backbone of the ring.

Key 1,3-dielectrophilic substrates include:

1,3-Diketones and their analogs : The reaction between 1,3-dicarbonyl compounds and hydrazines is known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This method is straightforward and generally provides good yields, although reactions with unsymmetrical diketones and substituted hydrazines can lead to mixtures of regioisomers.

α,β-Unsaturated Carbonyl Compounds : α,β-unsaturated aldehydes and ketones react with hydrazines to initially form pyrazoline intermediates. mdpi.com These pyrazolines can then be oxidized to the aromatic pyrazole ring. This two-step process allows for the synthesis of a wide array of substituted pyrazoles.

Alkynones and Alkenones : Cross-conjugated enynones and related substrates also undergo cyclocondensation with hydrazines, offering a regioselective pathway to various pyrazole derivatives. nih.gov The reaction pathway can be influenced by the electronic effects of substituents on the starting enynone. nih.gov

The versatility of this method is enhanced by the wide availability of both hydrazine derivatives and 1,3-dicarbonyl or equivalent synthons.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another fundamental strategy for constructing the pyrazole ring. researchgate.net This reaction typically involves the addition of a diazo compound (the 1,3-dipole) to a dipolarophile containing a carbon-carbon multiple bond, such as an alkyne or an alkene.

A common variant of this method is the reaction between diazo compounds, which can be generated in situ to avoid handling these potentially hazardous reagents, and terminal alkynes. organic-chemistry.org This approach allows for the regioselective synthesis of 3,5-disubstituted pyrazoles. The use of alkyne surrogates has also been explored to overcome challenges associated with the handling of volatile alkynes like acetylene.

Oxidative Cyclization Methods

Oxidative cyclization methods provide an alternative route to pyrazoles, often starting from more flexible precursors. A prominent example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This reaction proceeds through the formation of a hydrazonyl radical, followed by cyclization. Visible light photoredox catalysis has also been employed for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors, using air as a benign terminal oxidant. These methods are valued for their mild reaction conditions and alignment with green chemistry principles.

Specific Approaches to Chlorophenyl-Substituted Pyrazoles

To synthesize the target compound, 5-(3-chlorophenyl)-1H-pyrazole, general methods must be adapted to incorporate the 3-chlorophenyl substituent at the desired position. This is typically achieved by using a precursor that already contains this moiety.

Synthesis Involving 3-Chlorobenzaldehyde (B42229) and Hydrazine Hydrate (B1144303)

A robust and frequently used pathway to synthesize 5-aryl-substituted pyrazoles involves a two-step sequence starting from an aromatic aldehyde. This method is particularly relevant for incorporating the 3-chlorophenyl group using 3-chlorobenzaldehyde as a starting material.

The typical reaction sequence is as follows:

Claisen-Schmidt Condensation to form a Chalcone (B49325) : An appropriate acetophenone (B1666503) is condensed with 3-chlorobenzaldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. In this case, the product would be 1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one. mdpi.comresearchgate.net

Cyclocondensation with Hydrazine : The resulting chalcone is then reacted with hydrazine hydrate. uobaghdad.edu.iqnih.gov The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazoline intermediate, which subsequently aromatizes (often via oxidation or elimination) to the stable 5-(3-chlorophenyl)-3-phenyl-1H-pyrazole. To obtain the specific target this compound, a different C3 synthon, such as an acetylenic ketone, would be required to react with hydrazine hydrate after being formed from a 3-chlorophenyl precursor.

This chalcone-based route is highly modular, allowing for the synthesis of a diverse range of substituted pyrazoles by varying the starting aldehyde and ketone. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction in Pyrazole Synthesis

The Vilsmeier-Haack reaction does not typically serve as a primary method for the synthesis of the pyrazole ring itself. Instead, it is a powerful tool for the functionalization of a pre-formed pyrazole core, leading to the creation of important analogs. scispace.comjocpr.com The reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring using the Vilsmeier reagent, which is a halomethyleniminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.com

In the context of pyrazole chemistry, the Vilsmeier-Haack reaction is predominantly used for the C-4 formylation of the pyrazole ring. chim.it For instance, treating a 1,3-disubstituted pyrazole with the Vilsmeier reagent leads to the corresponding 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. scispace.comjocpr.com These pyrazole-4-carbaldehydes are valuable synthetic intermediates that can be further modified to produce a wide array of pyrazole analogs with diverse functionalities. rsc.org

Derivatization from this compound-3-carboxylic Acid Intermediates

One versatile approach to obtaining this compound involves the derivatization of a corresponding carboxylic acid intermediate, namely this compound-3-carboxylic acid. This intermediate provides a synthetic handle for various transformations, including decarboxylation to yield the parent pyrazole.

The synthesis of the carboxylic acid precursor itself can be achieved through several established routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. For instance, the reaction of an appropriate β-ketoester bearing a 3-chlorophenyl group with hydrazine hydrate can yield the desired pyrazole carboxylic acid ester, which can then be hydrolyzed to the carboxylic acid.

Once this compound-3-carboxylic acid is obtained, the carboxyl group can be removed to afford this compound. Decarboxylation of pyrazole-3-carboxylic acids can be challenging and often requires harsh conditions. Thermal decarboxylation, sometimes in the presence of a copper catalyst, is a potential method. For example, heating the carboxylic acid at its melting point, potentially with copper powder in a high-boiling solvent like quinoline, could facilitate the removal of carbon dioxide. google.com However, yields for such reactions can be variable and optimization is often necessary. google.com

Table 1: Potential Conditions for Decarboxylation of this compound-3-carboxylic Acid

| Reagent/Catalyst | Solvent | Temperature | Potential Outcome | Reference |

| Heat | None (neat) | Melting Point | This compound | google.com |

| Copper powder | Quinoline | High | This compound | google.com |

It is important to note that the stability of the resulting pyrazole under the reaction conditions is a critical factor for the success of this method.

Incorporation of 3-Chlorophenyl Moiety via Nucleophilic Substitution Reactions

The introduction of the 3-chlorophenyl group onto a pre-existing pyrazole ring can be accomplished through nucleophilic substitution reactions. This strategy is particularly useful when the pyrazole core is readily available. The reactivity of the pyrazole ring towards nucleophilic substitution is influenced by the substituents already present on the ring. In general, the pyrazole ring itself is electron-rich and not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups.

A more common approach involves the construction of the pyrazole ring where one of the starting materials already contains the 3-chlorophenyl moiety. For instance, the Knorr pyrazole synthesis, a classic method, involves the reaction of a β-dicarbonyl compound with a hydrazine. beilstein-journals.org To synthesize this compound, one could start with a 1,3-dicarbonyl compound bearing a 3-chlorophenyl group, such as 1-(3-chlorophenyl)butane-1,3-dione, and react it with hydrazine hydrate. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomeric pyrazoles.

Another strategy involves the reaction of a chalcone derivative with hydrazine. Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. scholarsresearchlibrary.comorientjchem.org For the synthesis of this compound, one could use a chalcone derived from 3-chloroacetophenone or 3-chlorobenzaldehyde. The subsequent reaction of this chalcone with hydrazine hydrate would lead to the formation of the pyrazoline ring, which can then be oxidized to the corresponding pyrazole. eurekaselect.com

Multi-component Reactions for Pyrazole Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.org

A plausible three-component approach for the synthesis of this compound analogs could involve the reaction of an aldehyde (3-chlorobenzaldehyde), a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or a β-ketoester), and a hydrazine. organic-chemistry.orgsemanticscholar.org This type of reaction often proceeds through a series of tandem steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the pyrazole ring. The use of a catalyst, such as a Lewis acid or a base, may be required to facilitate the reaction.

Table 2: Example of a Potential Three-Component Reaction for a this compound Analog

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| 3-Chlorobenzaldehyde | Malononitrile | Phenylhydrazine (B124118) | Piperidine | 5-Amino-1-phenyl-3-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile |

This methodology offers a high degree of atom economy and allows for the rapid generation of a library of substituted pyrazoles by varying the starting components.

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and low yields, several advanced techniques have been applied to the synthesis of pyrazole derivatives. These methods often offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a widely used technique to accelerate chemical reactions. dergipark.org.tr The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.net

The synthesis of 1-(3-chlorophenyl)-3,5-diaryl-pyrazoles has been successfully achieved using microwave irradiation. This method involves the reaction of a 1,3-diaryl-propane-1,3-dione with 3-chlorophenyl hydrazine hydrochloride under microwave irradiation at 600 watts for a few minutes, resulting in good yields of the desired pyrazole. This approach avoids the need for prolonged heating and often simplifies the work-up procedure. The direct N-heterocyclization of hydrazines with metal-acetylacetonates under microwave irradiation has also been reported as a single-step method to produce trisubstituted pyrazoles. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1-(3-chlorophenyl)-3,5-diaryl-pyrazole

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (Reflux) | 6 hours | Moderate | |

| Microwave Irradiation | 3 minutes | 86% |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting chemical transformations. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. researchgate.netbeilstein-journals.org This technique is often considered a green chemistry approach as it can lead to shorter reaction times and milder reaction conditions. researchgate.net

The synthesis of 5-aryl-1,3-diphenylpyrazoles has been efficiently carried out under ultrasound irradiation at room temperature, affording high yields. researchgate.net Ultrasound has also been utilized for the synthesis of various pyrazole derivatives from chalcones and hydrazines, often resulting in good yields and short reaction times (2-20 minutes). mdpi.com The synthesis of pyrazolyl thiourea (B124793) derivatives has also been achieved using ultrasound-mediated methods. arabjchem.org

Mechanochemical Synthesis

Mechanochemical synthesis, which involves conducting chemical reactions in the solid state by grinding or milling, is a solvent-free and environmentally friendly approach. This technique can lead to the formation of products that are difficult to obtain through traditional solution-phase methods.

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound and its analogs is predominantly achieved through cyclocondensation reactions. Mechanistic investigations have focused on understanding the reaction pathways, identifying key intermediates, and determining the factors that control the regioselectivity of these transformations. The two most prominent pathways involve the reaction of a hydrazine derivative with either a 1,3-dicarbonyl compound (the Knorr synthesis) or an α,β-unsaturated carbonyl compound, such as a chalcone. mdpi.combeilstein-journals.orgnih.gov

Cyclocondensation with 1,3-Dicarbonyl Compounds (Knorr Synthesis)

The Knorr pyrazole synthesis, first established in 1883, is a foundational method for pyrazole formation that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comignited.in The reaction mechanism is a well-studied, multi-step process.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the dehydration to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step leads to a non-aromatic, five-membered heterocyclic intermediate. The final step is an elimination of a water molecule, which results in the formation of the stable, aromatic pyrazole ring. youtube.com

A critical aspect of this mechanism is the regioselectivity when an unsymmetrical 1,3-dicarbonyl compound is used. For a precursor like 1-(3-chlorophenyl)-1,3-butanedione reacting with hydrazine, two regioisomers can potentially form: 5-(3-chlorophenyl)-3-methyl-1H-pyrazole and 3-(3-chlorophenyl)-5-methyl-1H-pyrazole. The outcome is governed by the relative electrophilicity of the two carbonyl carbons. The carbon adjacent to the electron-withdrawing 3-chlorophenyl group is generally more electrophilic and thus more susceptible to the initial nucleophilic attack.

Studies have shown that reaction conditions, particularly the pH, can significantly influence the regiochemical outcome. For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium like N,N-dimethylacetamide can yield selectivities as high as 98:2 in favor of one isomer, whereas reactions in ethanol (B145695) may result in nearly equimolar mixtures. nih.gov

Cyclocondensation with α,β-Unsaturated Carbonyls (Chalcones)

An alternative and widely used pathway involves the reaction of hydrazines with α,β-unsaturated ketones, commonly known as chalcones. researchgate.net This method first yields a pyrazoline (a 4,5-dihydro-1H-pyrazole) intermediate, which is subsequently oxidized to the aromatic pyrazole. mdpi.comnih.gov

The mechanism proceeds via a Michael-type conjugate addition, where the hydrazine acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming the pyrazoline ring after dehydration. researchgate.netresearchgate.net The final aromatization of the pyrazoline to the pyrazole is an oxidation step that can occur through various methods, including simply heating in a solvent like DMSO under an oxygen atmosphere. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a chalcone bearing a 3-chlorophenyl group, such as 1-aryl-3-(3-chlorophenyl)prop-2-en-1-one. The reaction with hydrazine would proceed through the pyrazoline intermediate, which upon oxidation, yields the final product.

Factors Influencing Regioselectivity and Reaction Pathway

Mechanistic studies have highlighted several factors that influence the reaction pathway and, crucially, the regioselectivity of pyrazole synthesis. These factors are critical for directing the synthesis toward the desired isomer.

| Factor | Observation | Mechanistic Implication |

| Solvent | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can dramatically increase regioselectivity in the reaction of 1,3-diketones with methylhydrazine compared to traditional solvents like ethanol. acs.org | Fluorinated alcohols can stabilize intermediates or transition states through hydrogen bonding, lowering the activation energy for one reaction pathway over the other, thereby enhancing the formation of a single regioisomer. |

| Catalyst | Silver triflate (AgOTf) has been shown to be an efficient catalyst for the reaction between trifluoromethylated ynones and aryl hydrazines, leading to highly regioselective formation of 3-CF3-pyrazoles. mdpi.com | The catalyst can coordinate with the substrates, activating them for a specific reaction pathway. Mechanistic investigations suggest the formation of a hemiaminal as a key intermediate in this catalyzed process. mdpi.com |

| Substituent Effects | In the reaction of arylhydrazines with β-ketoesters, the electronic nature of the substituents on the arylhydrazine ring influences the reaction's regioselectivity. nih.gov | Electron-donating or electron-withdrawing groups on the hydrazine or the dicarbonyl compound alter the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon atoms, respectively, thus directing the initial point of attack. |

| Reaction Conditions | Stepwise synthesis and methylation of pyrazole precursors under different basic conditions (e.g., NaH vs. K2CO3) can lead to the isolation of different N-substituted regioisomers. nih.gov | The choice of base and reaction conditions can dictate which tautomer or intermediate is prevalent, leading to different kinetic or thermodynamic products. |

Further insights have been gained from kinetic and theoretical studies. Kinetic data from reactions of phenylhydrazine with 1,3-diketones have been used to develop microkinetic models that support the proposed multi-step pathways. researchgate.net Similarly, deuterium (B1214612) labeling and control experiments have been employed to rationalize reaction pathways and understand the underlying mechanisms of complex transformations. mdpi.com These investigations are crucial for optimizing reaction conditions to achieve high yields and selectivity in the synthesis of specifically substituted pyrazoles like this compound.

Pharmacological Profiles and Biological Activities of 5 3 Chlorophenyl 1h Pyrazole Derivatives

Broad Spectrum of Biological Activities of Pyrazole (B372694) Compounds

Pyrazole derivatives are recognized for their extensive range of biological activities, a versatility attributed to the unique chemical properties of the pyrazole ring. This scaffold is present in several clinically approved drugs, demonstrating its therapeutic importance. nih.govmdpi.comglobalresearchonline.netnih.gov The diverse pharmacological landscape of pyrazole compounds includes anti-inflammatory, analgesic, anti-cancer, antimicrobial, and antiviral properties. mdpi.comglobalresearchonline.netnih.gov The substitution at various positions of the pyrazole ring allows for the fine-tuning of its biological effects, leading to the development of compounds with specific therapeutic actions. The inclusion of a 3-chlorophenyl group at the 5-position of the pyrazole ring has been a key strategy in the design of novel therapeutic agents, contributing to enhanced biological activity. chemimpex.com

Anti-Cancer and Anti-Proliferative Research

Derivatives of 5-(3-chlorophenyl)-1H-pyrazole have emerged as a promising class of compounds in the field of oncology. Their anti-cancer effects are often mediated through the modulation of various cellular processes and signaling pathways critical for cancer cell growth and survival.

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Pyrazole derivatives have been extensively investigated as kinase inhibitors.

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is often constitutively activated in various cancers. Certain 4-amino-(1H)-pyrazole derivatives have been designed as potent JAK inhibitors. For instance, compound 3f demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.gov Another pyrazole derivative, AZD1480 , a pyrazol-3-yl pyrimidin-4-amine, was identified as a potent Jak2 inhibitor. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: EGFR is a key target in cancer therapy. Novel 1,3,5-triazine-based pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR-tyrosine kinase. Compounds 5f , 5g , and 5h displayed IC50 values of 395.1, 286.9, and 229.4 nM, respectively, comparable to the standard drug erlotinib. nih.govrsc.org

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their inhibitors are valuable in cancer treatment. A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with compound 15 being the most potent with a Ki of 0.005 µM. mdpi.com Additionally, certain 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been reported as selective CDK2 inhibitors. wisdomlib.org

RET Receptor Tyrosine Kinase Inhibition: The RET (rearranged during transfection) receptor tyrosine kinase is implicated in the development of certain cancers. Pyrazole-based compounds have been investigated as RET kinase inhibitors. researchgate.netresearchgate.net

Table 1: Inhibition of Protein Kinases by Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50/Ki Value | Reference |

|---|---|---|---|

| 4-amino-(1H)-pyrazole derivative (3f) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 nM | nih.gov |

| AZD1480 | Jak2 | Potent inhibitor | nih.gov |

| 1,3,5-triazine-based pyrazole (5h) | EGFR | 229.4 nM | nih.govrsc.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 µM (Ki) | mdpi.com |

The ability to induce cell cycle arrest and apoptosis (programmed cell death) is a hallmark of many effective anti-cancer agents. Pyrazole derivatives have been shown to influence these critical cellular processes. For instance, a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives were found to induce apoptosis in human acute leukemia cell lines through an intrinsic pathway involving mitochondrial damage and an increased Bax/Bcl2 ratio. globalresearchonline.net In another study, a novel andrographolide (B1667393) derivative containing a pyrazole moiety caused G1/M phase arrest in breast cancer cells and led to a progressive increase in apoptotic cells. researchgate.net

The anti-cancer activity of pyrazole derivatives is also attributed to their interaction with other specific biological targets.

Tubulin: Microtubules, composed of tubulin, are essential for cell division, making them an attractive target for anti-cancer drugs. Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors. globalresearchonline.netnih.govnih.govmdpi.comresearchgate.net One such derivative, compound 5b , was found to inhibit tubulin polymerization with an IC50 of 7.30 μM. nih.gov

DNA and Topoisomerase: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. A series of pyrazolo[4,3-f]quinoline derivatives have been designed and shown to inhibit topoisomerase I/IIα. nih.govresearchgate.net Additionally, some pyrazole analogs have been identified as potent inhibitors of type II bacterial topoisomerases. nih.gov The interaction of certain pyrazole derivatives with DNA, typically through groove binding, has also been reported. rsc.org

Human Carbonic Anhydrase IX (hCA IX): hCA IX is a tumor-associated enzyme that plays a role in tumor cell survival and proliferation. A series of 5-aryl-1H-pyrazole-3-carboxylic acids were found to be selective inhibitors of hCA IX and XII. nih.gov Derivatives with alkyl substituents in both ortho- and meta-positions of the phenyl ring showed inhibitory constants (Ki) ranging from 5 to 25 μM against hCA IX. nih.govresearchgate.netrsc.orgmdpi.comnih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic activities. The pyrazole scaffold is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, a series of 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol derivatives were synthesized and found to inhibit the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Another study reported that N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline exhibited optimal anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium and celecoxib (B62257). nih.gov The compound 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is noted as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com

Anti-Microbial Research (Antibacterial, Antifungal, Antitubercular, Antimalarial)

The broad-spectrum anti-microbial activity of pyrazole derivatives makes them valuable leads in the development of new treatments for infectious diseases.

Antibacterial and Antifungal: Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens. mdpi.comglobalresearchonline.net For instance, a series of 3,5-dimethyl azopyrazole derivatives with chlorosubstituents demonstrated remarkable inhibition against E. coli and S. aureus. japsonline.com Another study on novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives reported significant antibacterial and antifungal activities. nih.gov

Antitubercular: Tuberculosis remains a major global health challenge, and new anti-tubercular agents are urgently needed. Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several compounds in this series showed pronounced antitubercular activity. researchgate.net Specifically, a derivative containing a 4-chlorophenyl group, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-2-yl)methanol, exhibited significant activity. researchgate.net Another study synthesized pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which showed promising antitubercular potential. nih.gov

Antimalarial: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial drugs. Pyrazole derivatives have been investigated for their antiplasmodial activity. nih.gov A study on new pyrazolylpyrazoline derivatives, including those with a p-chlorophenyl substituent, showed that while some derivatives had promising in vivo antimalarial activity against Plasmodium berghei, the presence of a smaller substituent or absence of a substituent on the pyrazoline ring in p-chlorophenyl derivatives led to a loss of activity. nih.gov However, other trisubstituted pyrazoline derivatives with a 3-(4-chlorophenyl) moiety have shown significant antimalarial potential. researchgate.net

Table 2: Anti-Microbial Activity of Pyrazole Derivatives

| Compound/Derivative Class | Activity | Target Organism/Strain | Key Findings | Reference |

|---|---|---|---|---|

| 3,5-dimethyl azopyrazoles with chloro-substituents | Antibacterial | E. coli, S. aureus | Remarkable inhibition | japsonline.com |

| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazol-2-yl)methanol | Antitubercular | M. tuberculosis H37Rv | Significant activity | researchgate.net |

| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | Antitubercular | M. tuberculosis | Promising potential | nih.gov |

| 3-(4-Chlorophenyl)-1,5-disubstituted pyrazolines | Antimalarial | P. falciparum | Significant potential | researchgate.net |

Neurological and Central Nervous System Activities

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of activities within the central nervous system. These compounds have shown potential as anticonvulsants, antidepressants, and neuroprotective agents. Furthermore, they have been investigated for their ability to modulate specific neuronal receptors, including the neuropeptide Y Y5 (NPY5) receptor and the cannabinoid CB1 receptor.

Anticonvulsant Activity

A variety of pyrazole derivatives have been synthesized and evaluated for their potential to control seizures. nih.gov A study focusing on N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides demonstrated notable anticonvulsant effects in mouse models. nih.gov These compounds were tested against maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazol (scPTZ) induced seizures, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net The majority of the tested hydrazide derivatives provided protection in both models, with some exhibiting less CNS depression and neurotoxicity compared to the standard antiepileptic drug, phenytoin. nih.gov

Another series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives also showed promise. ijper.org Within this series, compounds with electron-withdrawing groups, such as chloro and fluoro, at the para-position of the phenyl ring demonstrated significant anticonvulsant activity. ijper.org Specifically, compounds designated as 4a, 4e, and 4f were identified as having potent activity. ijper.org These findings underscore the potential of the pyrazole scaffold in developing novel anticonvulsant therapies. nih.gov

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound Series | Test Model(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazol (scPTZ) | Showed protection from seizures; some compounds exhibited lesser CNS depression than phenytoin. | nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives | Not specified | Compounds with electron-withdrawing groups (e.g., F, Cl) showed potent activity. | ijper.org |

| Substituted pyrazoles | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazol (scPTZ) | Compound 7h was identified as the most potent anticonvulsant in the series. | nih.gov |

Antidepressant Activity

The potential of pyrazole and its derivatives as antidepressants has also been explored. Pyrazolines, which are di-hydro pyrazole derivatives, have been reported to possess antidepressant-like activities. researchgate.netresearchgate.net Research into a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which incorporate a heterocyclic system, was conducted to evaluate their antidepressant effects. nih.gov The evaluation of these compounds was performed using the forced swim test (FST) and the tail suspension test (TST) in mice, which are standard behavioral models for screening potential antidepressant drugs. researchgate.netnih.gov One compound in this series, 5-(3-chlorophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4b), was synthesized and characterized. nih.gov While the specific antidepressant activity of this particular derivative was part of a broader study, the research highlights the ongoing investigation into pyrazole-containing structures for mood disorders. researchgate.netnih.gov

Neuroprotective Effects

The neuroprotective potential of pyrazole-containing compounds has been investigated, particularly in models of neurodegenerative diseases. A study focused on a series of N-propananilide derivatives bearing a pyrazole or 1,2,4-triazole (B32235) ring to assess their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease. nih.gov The results indicated that all twelve of the synthesized derivatives demonstrated neuroprotective activity against the 6-OHDA model. nih.gov Further investigation into the mechanism of action for the most active compounds revealed that their protective effects were associated with a reduction in the levels of Bax, a pro-apoptotic protein, and caspase-3, a key executioner enzyme in apoptosis. nih.gov This suggests that these pyrazole derivatives may exert their neuroprotective effects by interfering with apoptotic pathways. nih.gov

Neuropeptide Y Y5 (NPY5) Receptor Modulation

Novel arylpyrazole derivatives have been synthesized and assessed as antagonists for the neuropeptide Y (NPY) Y5 receptor. nih.gov The NPY system is implicated in various physiological processes, including the regulation of food intake, mood, and pain. nih.govembopress.org One particular compound, (-)-7, which contains a chiral 2,3-dihydro-1H-cyclopenta[a]naphthalene moiety, demonstrated good binding affinity and antagonistic activity at the Y5 receptor. nih.gov In animal studies, this compound was able to significantly inhibit the food intake induced by a Y5-preferring agonist, indicating its potential as a tool for studying the roles of the NPY Y5 receptor. nih.gov The development of selective NPY5 receptor antagonists is an area of interest for potential therapeutic applications in conditions like obesity and mood disorders. nih.gov

Cannabinoid CB1 Receptor Antagonism

The pyrazole scaffold is a key structural feature of a well-known class of cannabinoid CB1 receptor antagonists. jbclinpharm.orgacs.org The prototypical example is rimonabant (B1662492), N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which was the first selective CB1 receptor antagonist to be developed. jbclinpharm.orgnih.gov Structure-activity relationship (SAR) studies on pyrazole derivatives have identified key structural requirements for potent and selective CB1 receptor antagonism. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

Researchers have synthesized numerous analogs of rimonabant to explore the SAR of this class of compounds and to develop novel CB1-selective ligands. nih.govmdpi.com These efforts have led to the identification of compounds with high affinity for the CB1 receptor and selectivity over the CB2 receptor. mdpi.com The development of CB1 receptor antagonists has been pursued for potential therapeutic applications in obesity and metabolic disorders. jbclinpharm.org

Other Pharmacological Activities

Anti-diabetic Activity

Pyrazole derivatives have been investigated as potential agents for managing diabetes mellitus, a chronic metabolic disorder characterized by impaired glucose homeostasis. frontiersin.org One of the key strategies in treating type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. frontiersin.orgtandfonline.com Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. tandfonline.com

In this context, a series of sulfonamide-based acyl pyrazoles were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. frontiersin.org Several of these compounds demonstrated potent inhibition, surpassing the activity of the standard drug, acarbose. frontiersin.org For instance, compound 5a emerged as a particularly strong inhibitor. frontiersin.org Similarly, another study synthesized two pyrazole derivatives, Pyz-1 and Pyz-2 , and evaluated their inhibitory effects on both α-glucosidase and α-amylase. nih.gov Both compounds showed potent inhibition of α-glucosidase and notable inhibition of α-amylase when compared to acarbose. nih.gov

The hypoglycemic potential of pyrazole-3-one derivatives has also been explored. nih.gov These compounds were designed based on docking studies with previously reported antidiabetic pyrazole compounds. nih.gov The synthesized compounds were then tested for in vivo hypoglycemic activity in alloxan-induced diabetic rats, with metformin (B114582) used as a standard. nih.gov

Table 1: In Vitro Anti-diabetic Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 5a | α-glucosidase | 1.13 ± 0.06 | Acarbose | 35.1 ± 0.14 |

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 | Acarbose | 72.58 ± 0.68 |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 | Acarbose | 72.58 ± 0.68 |

| Pyz-1 | α-amylase | 119.3 ± 0.75 | Acarbose | 115.6 ± 0.574 |

| Pyz-2 | α-amylase | 120.2 ± 0.68 | Acarbose | 115.6 ± 0.574 |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals. researchgate.net Pyrazole derivatives have demonstrated significant antioxidant potential in various in vitro assays. nih.govresearchgate.netijpsr.com

The antioxidant capacity of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives identified several compounds with excellent radical scavenging activity compared to the standard antioxidant, ascorbic acid. nih.gov Specifically, compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e showed promising results across all three scavenging methods. nih.gov

Another research effort focused on synthesizing new pyrazole derivatives and assessing their antioxidant properties through the nitric oxide scavenging method. ijpsr.com Furthermore, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vitro antioxidant activity using the DPPH free radical scavenging method. researchgate.net Compounds 4b, 4g, 4h, and 4j from this series exhibited prominent antioxidant activity. researchgate.net

The introduction of specific functional groups, such as amino and hydroxyl groups, onto the pyrazole nucleus has been suggested to be important for their antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound Series/Number | Assay Method | Activity | Reference |

|---|---|---|---|

| 3a, 4e, 5b, 5c, 6a, 6c, 6e | DPPH, NO, Superoxide Radical Scavenging | Excellent scavenging activity compared to ascorbic acid | nih.gov |

| 4b, 4g, 4h, 4j | DPPH Radical Scavenging | Prominent antioxidant activity | researchgate.net |

| N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives | Nitric Oxide Scavenging | In-vitro antioxidant activity demonstrated | ijpsr.com |

Anticoagulant Activity (Factor XIa Inhibition)

Factor XIa (FXIa) is a crucial enzyme in the intrinsic pathway of the coagulation cascade and has emerged as a promising target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to existing therapies. nih.govnih.gov Research has identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as a "privileged fragment" for the discovery of FXIa inhibitors. nih.gov

A fragment-based lead generation strategy was employed to develop potent FXIa inhibitors based on the this compound-3-carboxamide scaffold. nih.gov This approach led to the synthesis and evaluation of a series of derivatives, with systematic investigation of their structure-activity relationships (SAR). nih.gov The lead compound from this series, 7za , demonstrated good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities. nih.gov

Further research in this area led to the discovery of a potent FXIa inhibitor, 3f , with a Ki of 0.17 nM. nih.gov This compound also showed oral bioavailability in preclinical species and a dose-dependent antithrombotic effect in a rabbit model of thrombosis. nih.gov The design of these inhibitors often involves structure-based drug design to optimize interactions with key residues in the active site of FXIa. nih.gov

Table 3: In Vitro Factor XIa Inhibitory Activity of Pyrazole Derivatives

| Compound | FXIa Ki | 1.5x aPTT in rabbit plasma (µM) |

|---|---|---|

| 7za | 90.37 nM | 43.33 |

| 3f | 0.17 nM | Not Reported |

Erythropoietin Production Stimulation

Erythropoietin (EPO) is a hormone that plays a critical role in the production of red blood cells (erythropoiesis). nih.gov Stimulating endogenous EPO production is a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease. nih.gov The levels of hypoxia-inducible factor 1-α (HIF-1α) are modulated by a family of enzymes known as HIF prolyl 4-hydroxylases (PHDs). nih.gov Inhibition of these enzymes, particularly PHD2, can lead to increased HIF-1α levels and subsequently, stimulation of EPO secretion. nih.gov

Certain benzimidazole-2-pyrazole carboxylates have been identified as potent inhibitors of PHD2. nih.gov These compounds have been shown to be orally efficacious stimulators of erythropoietin secretion in vivo. nih.gov For example, compounds 6a-c demonstrated a significant increase in enzyme inhibitory activity, approximately 100-fold, compared to their carboxamide counterparts. nih.gov Furthermore, these compounds induced a robust increase in EPO secretion from Hep3B cells. nih.gov The observed increase in EPO secretion was linked to their ability to inhibit PHD, as demonstrated by their capacity to promote the accumulation of HIF-1α in cell-based assays. nih.gov

Table 4: PHD2 Inhibition and EPO Release by Benzimidazole-2-pyrazole Derivatives

| Compound | PHD2 pIC50 | % Increase in HIF-1α Accumulation |

|---|---|---|

| 6a-c | > 7.0 | Not specified for all, but 6g showed 92 ± 4% |

| 6g | Not specified | 92 ± 4% |

Structure Activity Relationship Sar and Pharmacophore Modeling for 5 3 Chlorophenyl 1h Pyrazole Derivatives

General Principles of Pyrazole (B372694) SAR

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to engage in various interactions with biological targets. The SAR of pyrazole derivatives is influenced by several key factors:

Electronic Properties : The pyrazole ring is electron-rich and can participate in π-π stacking and other non-covalent interactions with aromatic residues in protein binding sites. The nitrogen atoms can act as hydrogen bond acceptors, while an N-H group can serve as a hydrogen bond donor.

Substitution Patterns : The biological activity of pyrazole derivatives can be finely tuned by altering the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring. These modifications can affect the molecule's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity and selectivity for a particular biological target.

The 3,5-diaryl-1H-pyrazole scaffold, in particular, has been identified as a promising starting point for the development of inhibitors for various enzymes.

Impact of Substitution Patterns on Biological Activity

The biological activity of 5-(3-chlorophenyl)-1H-pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings.

Influence of Chlorine Substitutions

The presence and position of chlorine atoms on the phenyl ring can significantly modulate the biological activity of pyrazole derivatives. The chlorine atom is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and the entire molecule. nih.gov This can enhance the molecule's polarity and reactivity, potentially leading to stronger interactions with biological targets. nih.gov

In the context of 5-phenyl-pyrazole derivatives, the position of the chlorine atom is critical. While direct SAR data for the 3-chloro substitution is specific to the target, studies on related compounds have shown that chloro-substitutions can be crucial for activity. For instance, in a series of N-chlorophenyl substituted piperazinylethyl-aminomethylpyrazoles, derivatives with a p-chlorophenyl group showed high potency as 5-HT3A inhibitors, whereas compounds with a m-chlorophenyl group exhibited low potency. koreascience.kr This highlights the sensitivity of biological activity to the chlorine's position. The "magic chloro" effect in drug discovery suggests that a chlorine atom can serve as a bioisostere for other groups and its introduction can profoundly impact a molecule's properties. chemrxiv.org

Role of Phenyl Group Positioning

The positioning of the phenyl group on the pyrazole ring is a key determinant of biological activity. In 3,5-diaryl-1H-pyrazoles, the aryl moieties often occupy specific pockets within the target protein's binding site. nih.gov Theoretical studies on 3(5)-substituted pyrazoles suggest that electron-withdrawing groups, such as a chlorophenyl group, tend to stabilize the system when occupying the C5 position. mdpi.com

The relative orientation of the phenyl ring with respect to the pyrazole core is also important. For instance, in a study of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase, the specific arrangement of the aryl groups was crucial for inhibitory activity.

Substitutions at N1, C3, C4, and C5 of the Pyrazole Ring

Modifications at each of the available positions on the pyrazole ring offer opportunities to modulate the pharmacological profile of this compound derivatives.

N1 Position : Alkylation or arylation at the N1 position can significantly impact activity. In some cases, an unsubstituted N1 position is preferred for maintaining hydrogen bonding interactions. However, introducing substituents at N1 can also lead to enhanced potency by accessing additional binding pockets. For example, a study on 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile demonstrated that substitution at the N1 position with a bulky group containing a 4-chlorophenyl moiety resulted in potent cytotoxic activity. mdpi.com

C4 Position : The C4 position of the pyrazole ring is another important site for substitution. Introduction of various groups at this position can modulate the electronic properties and steric profile of the molecule. A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed that the introduction of 1,3,4-oxadiazole and 5-pyrazolinone moieties at the C4 position resulted in promising antifungal and antitubercular agents. rsc.org SAR studies on 5-aminopyrazoles revealed that a combination of meta- and para-substitution on a phenyl ring at the C4 position led to more potent adenosine A1 receptor antagonists compared to mono-substituted phenyl rings. researchgate.net

C5 Position : As previously discussed, the 5-(3-chlorophenyl) group is a defining feature of the scaffold. The nature of the substituent at this position is critical for activity. In many cases, an aryl group at C5 is essential for anchoring the molecule in a hydrophobic pocket of the target protein.

| Position | Type of Substitution | Potential Impact on Activity |

| N1 | Alkyl, Aryl groups | Can enhance potency by accessing new binding pockets or may decrease activity by disrupting H-bonds. |

| C3 | Aryl, Heterocyclic groups | Influences molecular shape and selectivity. |

| C4 | Aryl, Heterocyclic groups | Modulates electronic and steric properties; can introduce additional interaction points. |

| C5 | 3-chlorophenyl group | Key for binding in hydrophobic pockets; chloro-substitution affects electronic properties. |

Pharmacophore Mapping Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

Identification of Key Pharmacophoric Features

Pharmacophore models for pyrazole derivatives often highlight the importance of hydrophobic and hydrogen bonding interactions. A study on pyrazole derivatives with antiproliferative activity identified a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor as being crucial for activity.

For 5-phenyl-pyrazole derivatives, a common pharmacophore model includes:

Two Aromatic/Hydrophobic Regions : Corresponding to the 5-phenyl group and another substituent, often at the C3 or N1 position. These features are critical for occupying hydrophobic pockets in the target protein.

A Hydrogen Bond Acceptor/Donor : The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while an N-H group can serve as a donor. These interactions are often key for anchoring the ligand in the binding site.

A pharmacophore study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share structural similarities with 5-phenyl-pyrazoles, generated a pharmacophore model with two aromatic rings and one hydrogen bond acceptor feature. semanticscholar.org This further supports the importance of these features for the biological activity of aryl-substituted five-membered heterocycles.

Ligand-Based Pharmacophore Model Development for this compound Derivatives

The development of a ligand-based pharmacophore model for this compound derivatives is crucial for identifying the key chemical features responsible for their biological activity and for guiding the design of new, more potent compounds. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The process involves aligning a set of active molecules and extracting the common chemical features that are essential for their interaction with the target receptor.

A typical pharmacophore model for this class of compounds would include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The this compound scaffold itself provides a rigid core for the spatial arrangement of these features. The 3-chlorophenyl group at the 5-position of the pyrazole ring is a significant hydrophobic and aromatic feature. The pyrazole ring itself contains hydrogen bond donor (NH group) and acceptor (N atom) sites.

Based on structure-activity relationship (SAR) studies of various pyrazole derivatives, a hypothetical ligand-based pharmacophore model can be constructed. For instance, in a series of pyrazole derivatives acting as cannabinoid receptor 1 (CB1) antagonists, specific structural elements were found to be critical for potent activity. acs.org These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

The key pharmacophoric features derived from such studies can be summarized as follows:

Aromatic/Hydrophobic Group (Ar1): The 3-chlorophenyl group at the C5 position of the pyrazole. The chlorine substitution can contribute to hydrophobic interactions and potentially halogen bonding.

Aromatic/Hydrophobic Group (Ar2): A substituted phenyl ring at the N1 position of the pyrazole.

Hydrogen Bond Acceptor (HBA): Often introduced at the C3 position, for example, the oxygen atom of a carboxamide group.

Hydrogen Bond Donor (HBD): The NH group of the pyrazole ring.

Hydrophobic/Alkyl Group (Hy): A substituent at the C4 position, such as a methyl group.

These features and their spatial relationships define the pharmacophore model. The distances and angles between these features are critical for the model's predictive power.

Table 1: Key Pharmacophoric Features for this compound Derivatives

| Feature ID | Feature Type | Description |

| Ar1 | Aromatic/Hydrophobic | 3-chlorophenyl ring at C5 |

| Ar2 | Aromatic/Hydrophobic | Substituted phenyl ring at N1 |

| HBA | Hydrogen Bond Acceptor | e.g., Carbonyl oxygen at C3 |

| HBD | Hydrogen Bond Donor | Pyrazole NH |

| Hy | Hydrophobic | e.g., Methyl group at C4 |

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to produce a clinical candidate. The strategies employed focus on improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For pyrazole derivatives, several optimization strategies have been explored based on extensive structure-activity relationship (SAR) studies.

One primary strategy involves the modification of substituents at various positions of the pyrazole ring. For a series of pyrazole-based cannabinoid receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position was a structural requirement for potent activity. acs.org The nature of the substituent on this phenyl ring can significantly influence potency. For example, replacing the chloro group with an iodo group in a related series resulted in a highly potent compound. acs.org

Bioisosteric replacement is another key strategy. This involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's profile. For instance, the pyrazole ring itself has been replaced with other five-membered heterocycles like imidazole, oxazole, and triazole to explore different chemical space and potentially improve properties. nih.govacs.org In the context of this compound, the 3-chlorophenyl group could be replaced with other substituted aryl or heteroaryl rings to modulate activity and selectivity.

Table 2: Lead Optimization Strategies and a Representative Example

| Strategy | Position of Modification | Example Modification | Observed Effect |

| Substituent Modification | C5-phenyl group | p-chloro to p-iodo | Increased potency |

| Bioisosteric Replacement | Pyrazole core | Pyrazole to Imidazole | Maintained CB1 antagonistic activity |

| Functional Group Addition | C3 position | Introduction of carboxamide | Essential for potent CB1 antagonism |

| Ring Substitution | N1 position | Addition of 2,4-dichlorophenyl | Crucial for high affinity |

The addition of different functional groups at the C3 position has also been extensively studied. A carboxamido group at this position was found to be a crucial structural requirement for the CB1 receptor antagonistic activity of certain pyrazole derivatives. acs.org The nature of the substituent on the amide nitrogen can be further optimized to fine-tune activity and pharmacokinetic properties.

Furthermore, substitutions at the N1 position of the pyrazole ring are critical for high-affinity binding. The presence of a 2,4-dichlorophenyl group at this position was identified as a key feature for potent CB1 antagonists. acs.org

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, often guide these optimization efforts. researchgate.net These models help in understanding the binding interactions of the ligands with their target and predict the activity of newly designed analogs, thereby streamlining the optimization process.

Computational and Theoretical Investigations on 5 3 Chlorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, electronic distribution, and reactivity. DFT calculations for pyrazole (B372694) derivatives are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311G**, to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Electronic Properties

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, DFT methods have been shown to predict equilibrium structures that are in good agreement with experimental data. nih.gov

For a molecule like 5-(3-chlorophenyl)-1H-pyrazole, the optimization process would reveal the relative orientation of the chlorophenyl and pyrazole rings. It is expected that the molecule would not be perfectly planar due to steric hindrance, with a specific dihedral angle defining the twist between the two rings.

The electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of atomic charges. These properties are essential for understanding the molecule's polarity and how it might interact with its environment.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Chlorophenyl-Pyrazoline Derivative

Note: This data is for 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, a related compound, as specific data for this compound was not available. The data illustrates the type of information obtained from DFT calculations. nih.gov

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1–N2 | 1.391 |

| N2–C3 | 1.291 |

| C3–C4 | 1.503 |

| C4–C5 | 1.565 |

| C5–N1 | 1.480 |

| C3–C11 (to Chlorophenyl) | 1.480 |

| C14–Cl1 | 1.748 |

| Bond Angles | |

| C5–N1–N2 | 113.1 |

| N1–N2–C3 | 110.8 |

| N2–C3–C4 | 114.3 |

| C3–C4–C5 | 102.3 |

| N1–C5–C4 | 104.1 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the electron-withdrawing chlorophenyl ring.

Table 2: Representative FMO Properties for a Substituted Pyrazole Derivative

Note: This data is for a related pyrazole derivative and serves as an illustrative example. nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -5.907 |

| LUMO Energy | -1.449 |

| HOMO-LUMO Gap (ΔE) | 4.458 |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas with near-zero potential.

MESP analysis is invaluable for identifying the reactive sites of a molecule and predicting its intermolecular interaction patterns, including hydrogen bonding. For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential hydrogen bond acceptors. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential, identifying it as a hydrogen bond donor. The chlorine atom on the phenyl ring would also contribute to the electrostatic potential distribution. elsevierpure.comunar.ac.id

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a potential drug molecule with its biological target.

Prediction of Binding Mechanisms and Protein Interactions

Docking simulations can elucidate the binding mechanism of a ligand within the active site of a protein. These simulations predict the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

For this compound, docking studies would involve placing the molecule into the binding pocket of a target protein and evaluating the possible binding poses. The results would highlight the key amino acid residues that interact with the pyrazole ring, the chlorophenyl group, and the N-H group. For instance, the nitrogen atoms of the pyrazole ring might act as hydrogen bond acceptors, while the N-H group could serve as a hydrogen bond donor. The chlorophenyl group would likely engage in hydrophobic or halogen bonding interactions within the protein's active site. Such studies on various pyrazole derivatives have shown their potential to inhibit enzymes like kinases by interacting with key residues in their ATP-binding pockets. ijbiotech.com

Receptor-Ligand Interactions and Binding Affinity

A primary outcome of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity.

The binding affinity of this compound would depend on the specific protein target. Docking studies on similar pyrazole-based compounds have demonstrated their ability to bind to various protein kinases, which are important targets in cancer therapy. ijbiotech.com The predicted binding affinity, along with the detailed analysis of receptor-ligand interactions, provides a rational basis for the design and optimization of new pyrazole-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is vital for optimizing lead compounds and designing new molecules with enhanced efficacy. eurasianjournals.com

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a sophisticated method that analyzes the steric and electrostatic fields surrounding a molecule to predict its interaction with a biological target. drugdesign.org The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

The development of a 3D-QSAR model for a series of pyrazole analogs, including structures related to this compound, involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀) is compiled. nih.gov These structures are then aligned based on a common scaffold or by docking them into the active site of a target receptor. mdpi.com Using this alignment, CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points around the molecules. drugdesign.org CoMSIA extends this by evaluating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com

Statistical methods, primarily Partial Least Squares (PLS) regression, are then used to correlate the variations in these 3D fields with the differences in biological activity. nih.gov The resulting model's predictive power is rigorously validated. Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (q²). nih.gov A high q² value (typically > 0.5) indicates good internal predictive ability. rsc.org External validation involves using the model to predict the activity of a "test set" of compounds that were not used in model generation. researchgate.net The predictive correlation coefficient (R²pred or r²test) for the test set is a crucial metric for a model's reliability. researchgate.netresearchgate.net

Research on various pyrazole derivatives has led to the development of statistically robust 3D-QSAR models. For example, studies on pyrazole derivatives as inhibitors for targets like acetylcholinesterase, p38α MAPK, and MALT1 have yielded models with strong predictive capabilities. mdpi.comrsc.orgtandfonline.com These models are then used to generate contour maps, which visually represent the regions where modifications to the chemical structure are likely to increase or decrease activity. mdpi.com

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation of Pyrazole Derivatives This table presents typical validation metrics from various studies on pyrazole analogs to illustrate the statistical robustness of the models.

| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Source |

| CoMFA | p38α MAPK | 0.725 | 0.961 | - | mdpi.com |

| CoMSIA | p38α MAPK | 0.609 | 0.905 | - | mdpi.com |

| CoMFA | EGFR Inhibitors | 0.664 | 0.975 | - | researchgate.net |

| CoMSIA | EGFR Inhibitors | 0.614 | 0.938 | - | researchgate.net |

| CoMFA | MALT1 Inhibitors | 0.588 | 0.982 | - | rsc.org |

| CoMSIA | MALT1 Inhibitors | 0.586 | 0.974 | - | rsc.org |

| CoMSIA | AChE Inhibitors | 0.650 | 0.980 | 0.727 | tandfonline.com |

Molecular Dynamics Simulations